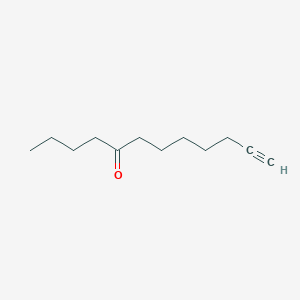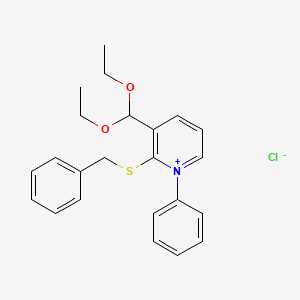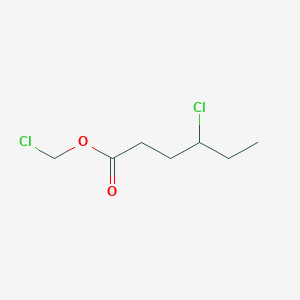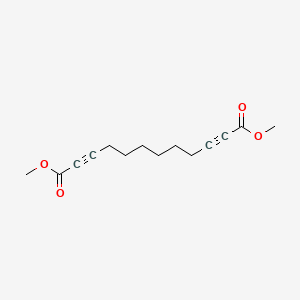![molecular formula C17H17NO4S B14433155 2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid CAS No. 79221-54-8](/img/structure/B14433155.png)
2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid is a chemical compound with a complex structure that includes both aromatic and sulfonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid typically involves the reaction of 3-oxo-1,3-diphenylpropylidene with aminoethane-1-sulfonic acid under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can produce larger quantities of the compound with consistent quality. Additionally, the use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can form Schiff bases with aldehydes and ketones, leading to the formation of imine derivatives. These reactions are typically acid-catalyzed and involve nucleophilic attack, proton transfer, and elimination of water . The compound’s sulfonic acid group can also participate in various biochemical reactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
CHES (2-(Cyclohexylamino)ethane-1-sulfonic acid): A buffering agent with a similar sulfonic acid group.
HEPES (4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid): Another buffering agent used in biological research.
MES (2-(N-Morpholino)ethanesulfonic acid): A buffering agent with similar applications in biochemistry.
Uniqueness
2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid is unique due to its combination of aromatic and sulfonic acid functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
79221-54-8 |
|---|---|
Molecular Formula |
C17H17NO4S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[(3-oxo-1,3-diphenylpropylidene)amino]ethanesulfonic acid |
InChI |
InChI=1S/C17H17NO4S/c19-17(15-9-5-2-6-10-15)13-16(14-7-3-1-4-8-14)18-11-12-23(20,21)22/h1-10H,11-13H2,(H,20,21,22) |
InChI Key |
QVAHIBHEDZCRAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NCCS(=O)(=O)O)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Nitro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14433083.png)



![1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14433108.png)
![Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]-](/img/structure/B14433112.png)

![3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14433126.png)

![N-(2-Hydroxyethyl)-N'-[1-(4-octylphenyl)ethyl]thiourea](/img/structure/B14433145.png)



